molecular formula C20H16FN3O3S2 B2735992 N-(4-fluorophenyl)-2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 878682-59-8

N-(4-fluorophenyl)-2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2735992
CAS No.: 878682-59-8
M. Wt: 429.48
InChI Key: JEDJTASPSJZATA-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide is a potent and selective small molecule inhibitor identified as a lead compound in anticancer research. Its primary mechanism of action involves the inhibition of FMS-like tyrosine kinase 3 (FLT3) , a critical target in hematological malignancies. This compound has demonstrated significant efficacy in preclinical models, particularly against acute myeloid leukemia (AML) cell lines, by inducing cell cycle arrest and promoting apoptosis. The molecular design, incorporating a thieno[2,3-d]pyrimidine scaffold, is recognized for its ability to interact with the ATP-binding pocket of kinase targets. Beyond FLT3, its inhibitory profile may extend to other kinases, making it a valuable chemical probe for investigating signaling pathways in oncogenesis and for structuring structure-activity relationship (SAR) studies to develop novel therapeutics. Research utilizing this compound is focused on understanding resistance mechanisms and exploring potential combination therapies for improved treatment outcomes in FLT3-mutated cancers.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O3S2/c1-12-9-16-18(29-12)23-20(24(19(16)26)10-15-3-2-8-27-15)28-11-17(25)22-14-6-4-13(21)5-7-14/h2-9H,10-11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDJTASPSJZATA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)N=C(N(C2=O)CC3=CC=CO3)SCC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its synthesis, biological activity, and relevant case studies.

Chemical Structure and Synthesis

The compound features a thieno[2,3-d]pyrimidine core, which is known for its diverse pharmacological properties. The synthesis of this compound typically involves multi-step reactions that include the formation of the thieno[2,3-d]pyrimidine scaffold followed by the introduction of the furan and fluorophenyl substituents.

Key Steps in Synthesis:

  • Formation of Thieno[2,3-d]pyrimidine : This involves cyclization reactions using appropriate reagents to construct the heterocyclic framework.
  • Functionalization : Subsequent steps modify the structure to introduce furan and fluorophenyl groups.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, pyrido[2,3-d]pyrimidines have shown efficacy against various cancer cell lines by targeting specific pathways involved in tumor growth and survival.

Compound Target Activity Reference
N-(4-fluorophenyl)-...EPH family proteinsAnticancer activity
Similar derivativesDihydrofolate reductaseInhibition

The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in cancer metabolism. For example:

  • Inhibition of Dihydrofolate Reductase (DHFR) : This enzyme is critical in folate metabolism; inhibitors can lead to reduced nucleotide synthesis and subsequent cell death in rapidly dividing cancer cells.

Case Studies

  • Screening for Anticancer Activity : A study screened a library of compounds similar to N-(4-fluorophenyl)-... on multicellular spheroids, revealing promising results in reducing tumor viability. The compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF7) with an IC50 value in the low micromolar range .
  • Targeting EPH Receptors : Another study indicated that derivatives from this class effectively targeted EPH receptors overexpressed in certain cancers, suggesting a mechanism through which these compounds can impede tumor growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thieno[2,3-d]pyrimidine derivatives exhibit structural diversity that impacts their pharmacological profiles. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Key Properties Reference
Target Compound Thieno[2,3-d]pyrimidine - 4-Fluorophenyl
- Furan-2-ylmethyl
- 6-Methyl, 4-oxo
~460 (estimated) Enhanced lipophilicity, potential kinase inhibition -
2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide (IWP-3) Thieno[3,2-d]pyrimidine - 6-Methylbenzothiazole
- 4-Fluorophenyl
513.59 Wnt pathway inhibition, IC₅₀ ~40 nM
N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Triazole-pyridine hybrid - 3-Chloro-4-fluorophenyl
- Pyridinyl-triazole
447.90 Antimicrobial activity (MIC: 2–8 µg/mL)
2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide Thieno[3,2-d]pyrimidine - 4-Methylphenyl
- Trifluoromethoxyphenyl
517.51 Improved metabolic stability, COX-2 inhibition

Key Observations :

Core Heterocycle: The thieno[2,3-d]pyrimidine core in the target compound differs from thieno[3,2-d]pyrimidine (IWP-3) in ring fusion orientation, affecting electron distribution and binding to targets like kinases or Wnt signaling proteins . Triazole-pyridine hybrids (e.g., compound in ) lack the fused thienopyrimidine system, resulting in distinct target selectivity (e.g., antimicrobial vs. anticancer).

Substituent Effects: 4-Fluorophenyl vs. Furan-2-ylmethyl vs. Benzothiazole: The furan moiety offers a smaller steric profile than benzothiazole (IWP-3), possibly improving binding to compact active sites .

Pharmacological Data :

  • IWP-3 (CAS 687561-60-0) demonstrates potent Wnt pathway inhibition (IC₅₀ ~40 nM), whereas the target compound’s furan substitution may shift activity toward other kinase families (e.g., JAK or EGFR) .
  • The trifluoromethoxy group in enhances metabolic stability (t₁/₂ > 6 hours in liver microsomes) compared to the target compound’s simpler acetamide chain.

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